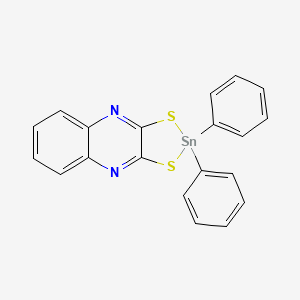
Stannane, (2,3-quinoxalinyldithio)diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, (2,3-quinoxalinyldithio)diphenyl- is a chemical compound that features a stannane core bonded to a quinoxaline derivative
Méthodes De Préparation
The synthesis of Stannane, (2,3-quinoxalinyldithio)diphenyl- typically involves the reaction of diphenyltin dichloride with 2,3-quinoxalinedithiol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is facilitated by the use of a base such as triethylamine. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Stannane, (2,3-quinoxalinyldithio)diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the quinoxaline moiety to its corresponding dihydroquinoxaline derivative.
Substitution: The phenyl groups attached to the tin atom can be substituted with other aryl or alkyl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organometallic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Stannane, (2,3-quinoxalinyldithio)diphenyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Stannane, (2,3-quinoxalinyldithio)diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline moiety can intercalate with DNA, while the stannane core can form coordination complexes with metal ions. These interactions can modulate biological pathways and lead to various physiological effects .
Comparaison Avec Des Composés Similaires
Stannane, (2,3-quinoxalinyldithio)diphenyl- can be compared with other similar compounds such as:
Diphenyltin dichloride: A precursor in the synthesis of the target compound.
2,3-Quinoxalinedithiol: Another precursor used in the synthesis.
Other organotin compounds: These compounds share similar structural features but differ in their specific applications and reactivity.
The uniqueness of Stannane, (2,3-quinoxalinyldithio)diphenyl- lies in its combination of a stannane core with a quinoxaline derivative, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
73927-96-5 |
|---|---|
Formule moléculaire |
C20H14N2S2Sn |
Poids moléculaire |
465.2 g/mol |
Nom IUPAC |
2,2-diphenyl-[1,3,2]dithiastannolo[4,5-b]quinoxaline |
InChI |
InChI=1S/C8H6N2S2.2C6H5.Sn/c11-7-8(12)10-6-4-2-1-3-5(6)9-7;2*1-2-4-6-5-3-1;/h1-4H,(H,9,11)(H,10,12);2*1-5H;/q;;;+2/p-2 |
Clé InChI |
SROCWHIJFMQAOF-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)[Sn]2(SC3=NC4=CC=CC=C4N=C3S2)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)

![N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14436399.png)

![1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil](/img/structure/B14436406.png)
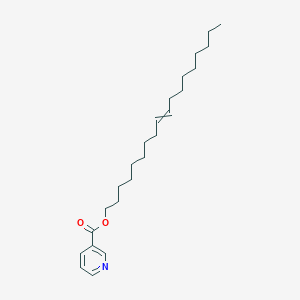
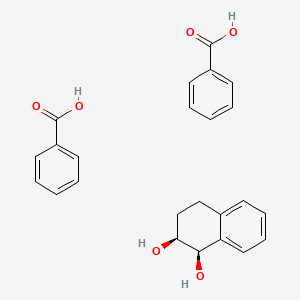
![1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene](/img/structure/B14436437.png)
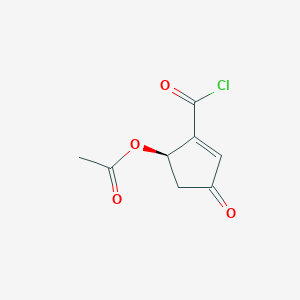

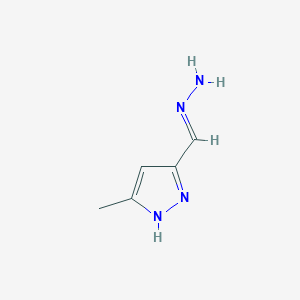
![7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol](/img/structure/B14436454.png)

